

# Determining the Entrapment Efficiency of Span 60 Niosomes: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sorbitan monooctadecanoate

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## Introduction

Niosomes, non-ionic surfactant-based vesicles, have emerged as a promising drug delivery system due to their ability to encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and bioavailability. Span 60 (sorbitan monostearate), a biocompatible and non-immunogenic surfactant, is a popular choice for niosome formulation. A critical parameter in the development of niosomal drug formulations is the entrapment efficiency (EE), which quantifies the percentage of the drug successfully encapsulated within the niosomes. Accurate determination of EE is essential for optimizing formulations and ensuring consistent product quality and therapeutic efficacy.

These application notes provide detailed protocols for the three most common methods used to determine the entrapment efficiency of Span 60 niosomes: ultracentrifugation, dialysis, and gel filtration chromatography.

## Principle of Entrapment Efficiency Determination

The fundamental principle behind measuring entrapment efficiency involves the separation of the niosomal formulation, containing the entrapped drug, from the aqueous medium containing the untrapped ("free") drug. Once separated, the amount of drug in either or both fractions is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

The entrapment efficiency is then calculated using the following formula:

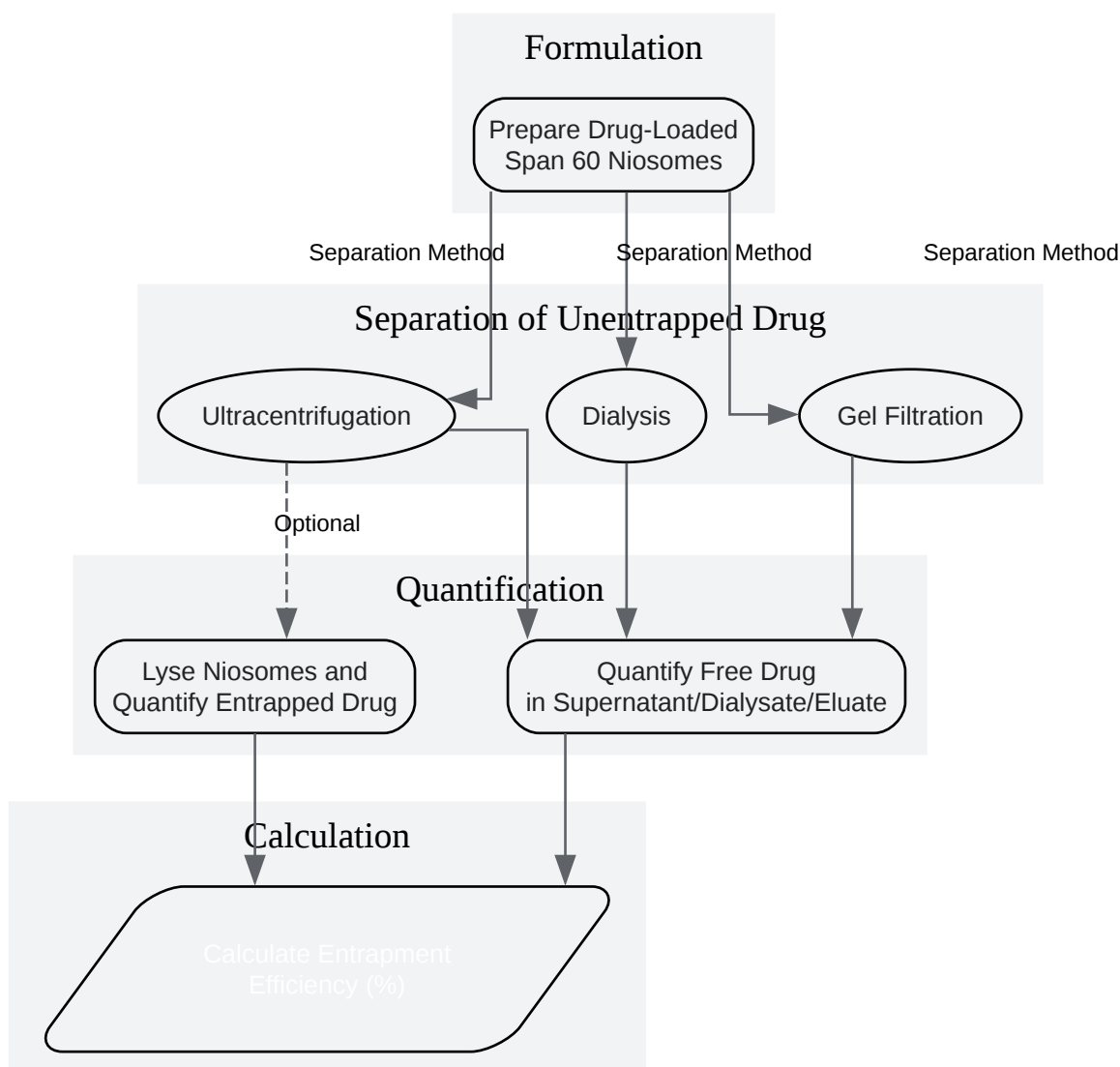
$$\text{Entrapment Efficiency (\%)} = \left[ \frac{(\text{Total Drug Amount} - \text{Amount of Free Drug})}{\text{Total Drug Amount}} \right] \times 100$$

Alternatively, if the niosomes are lysed and the entrapped drug is measured directly:

$$\text{Entrapment Efficiency (\%)} = \left( \frac{\text{Amount of Entrapped Drug}}{\text{Total Drug Amount}} \right) \times 100$$

## Experimental Workflow

The general experimental workflow for determining the entrapment efficiency of niosomes is depicted below. This process involves the initial preparation of the drug-loaded niosomes, followed by the crucial step of separating the untrapped drug from the vesicles, and concluding with the quantification of the drug in the appropriate fraction(s).



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Fig. 1: Experimental workflow for determining niosome entrapment efficiency.

## Experimental Protocols

Below are detailed protocols for the three primary methods for determining the entrapment efficiency of Span 60 niosomes.

### Protocol 1: Ultracentrifugation Method

This method separates niosomes from the aqueous dispersion based on their density. The larger and denser niosomes form a pellet upon centrifugation, leaving the untrapped drug in

the supernatant.

#### Materials:

- Niosomal dispersion
- Cooling ultracentrifuge
- Centrifuge tubes
- Phosphate Buffered Saline (PBS) or other suitable buffer
- Reagents for lysing niosomes (e.g., Triton X-100, methanol, or propanol)
- UV-Vis Spectrophotometer or HPLC system

#### Procedure:

- Transfer a known volume (e.g., 1-5 mL) of the niosomal dispersion into an ultracentrifuge tube.
- Centrifuge the dispersion at a high speed, typically ranging from 15,000 to 25,000 rpm, for 30 to 60 minutes at 4°C.[1][2][3] The precise speed and duration may need to be optimized based on the size and stability of the niosomes.
- Carefully collect the supernatant containing the untrapped drug.
- To determine the amount of entrapped drug, wash the pellet by resuspending it in fresh buffer (e.g., PBS) and centrifuging again under the same conditions. This step removes any residual untrapped drug.
- After the final wash, lyse the niosome pellet by adding a suitable solvent or surfactant (e.g., 50% 2-propanol or 1% Triton X-100) to disrupt the vesicular structure and release the entrapped drug.[4]
- Quantify the drug concentration in the supernatant (free drug) and/or the lysed pellet (entrapped drug) using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's  $\lambda_{\text{max}}$  or HPLC).

- Calculate the entrapment efficiency using the appropriate formula.

## Protocol 2: Dialysis Method

This method separates the untrapped drug from the niosomal dispersion based on molecular weight differences. The niosomes, being large, are retained within a dialysis membrane, while the smaller, free drug molecules diffuse out into a larger volume of buffer.

Materials:

- Niosomal dispersion
- Dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 12-14 kDa
- Dialysis clamps
- Large beaker
- Magnetic stirrer and stir bar
- Phosphate Buffered Saline (PBS, pH 7.4) or other suitable buffer
- UV-Vis Spectrophotometer or HPLC system

Procedure:

- Pre-soak the dialysis tubing in the dialysis buffer as per the manufacturer's instructions.
- Pipette a known volume (e.g., 1-3 mL) of the niosomal dispersion into the dialysis bag and securely seal both ends with clamps.[\[5\]](#)
- Immerse the sealed dialysis bag in a beaker containing a known, large volume of buffer (e.g., 200-500 mL) to ensure sink conditions.[\[5\]](#)
- Place the beaker on a magnetic stirrer and stir at a constant, gentle speed at a controlled temperature (e.g., 37°C or room temperature).[\[5\]](#)
- Allow the dialysis to proceed for a sufficient duration (typically 2-4 hours) to ensure complete removal of the untrapped drug. The dialysis time should be optimized to avoid significant

leakage of the entrapped drug.

- At predetermined time intervals, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
- Quantify the drug concentration in the aliquots taken from the external buffer. The total amount of free drug is the cumulative amount in the dialysate.
- Alternatively, after dialysis, the niosomal dispersion remaining in the dialysis bag can be collected, lysed, and the entrapped drug quantified.
- Calculate the entrapment efficiency.

## Protocol 3: Gel Filtration Chromatography Method

This size-exclusion chromatography method separates the large niosomes from the smaller, free drug molecules. The niosomes will elute first from the column, while the free drug is retained in the pores of the gel beads and elutes later.

Materials:

- Niosomal dispersion
- Glass column
- Sephadex G-50 or Sephadex G-75 gel
- Phosphate Buffered Saline (PBS) or other suitable elution buffer
- Fraction collector (optional)
- UV-Vis Spectrophotometer or HPLC system

Procedure:

- Prepare the Sephadex gel by swelling it in the elution buffer for the recommended time (e.g., at least 3 hours at room temperature or by autoclaving for 15 minutes).

- Pack the column with the swollen gel to the desired bed height, ensuring a uniform and bubble-free packing.
- Equilibrate the column by passing several column volumes of the elution buffer through it.
- Carefully load a small, known volume of the niosomal dispersion onto the top of the gel bed. The sample volume should ideally be between 1-5% of the total column volume for optimal separation.
- Begin the elution with the buffer and collect fractions of a fixed volume.
- The niosomes, being larger, will pass through the column in the void volume and elute first. The smaller, untrapped drug molecules will enter the pores of the gel and elute later.
- Identify the fractions containing the niosomes (often appearing as a turbid or opalescent band) and the fractions containing the free drug.
- Pool the niosome-containing fractions, lyse the vesicles, and quantify the entrapped drug.
- Alternatively, pool the fractions containing the free drug and quantify its amount.
- Calculate the entrapment efficiency.

## Data Presentation

The entrapment efficiency of Span 60 niosomes is influenced by several formulation variables, including the type of drug encapsulated and the molar ratio of surfactant to cholesterol. The following tables summarize quantitative data from various studies.

Table 1: Entrapment Efficiency of Various Drugs in Span 60 Niosomes

Drug	Drug Type	Surfactant:Cholesterol Ratio	Entrapment Efficiency (%)	Reference
Gliclazide	Lipophilic	1:1	86.10 ± 5.67	
Candesartan	Lipophilic	Not Specified	76.6	
Baclofen	Hydrophilic	Not Specified	88.44 ± 0.28	
Zidovudine	Hydrophilic	3:1	81.4	[6]
Gallic Acid	Hydrophilic	1:1	75 ± 2	[1]
Mitoxantrone	Amphiphilic	Not Specified	60 ± 5	[7]
Ketoprofen	Lipophilic	Not Specified	62 ± 5	[7]

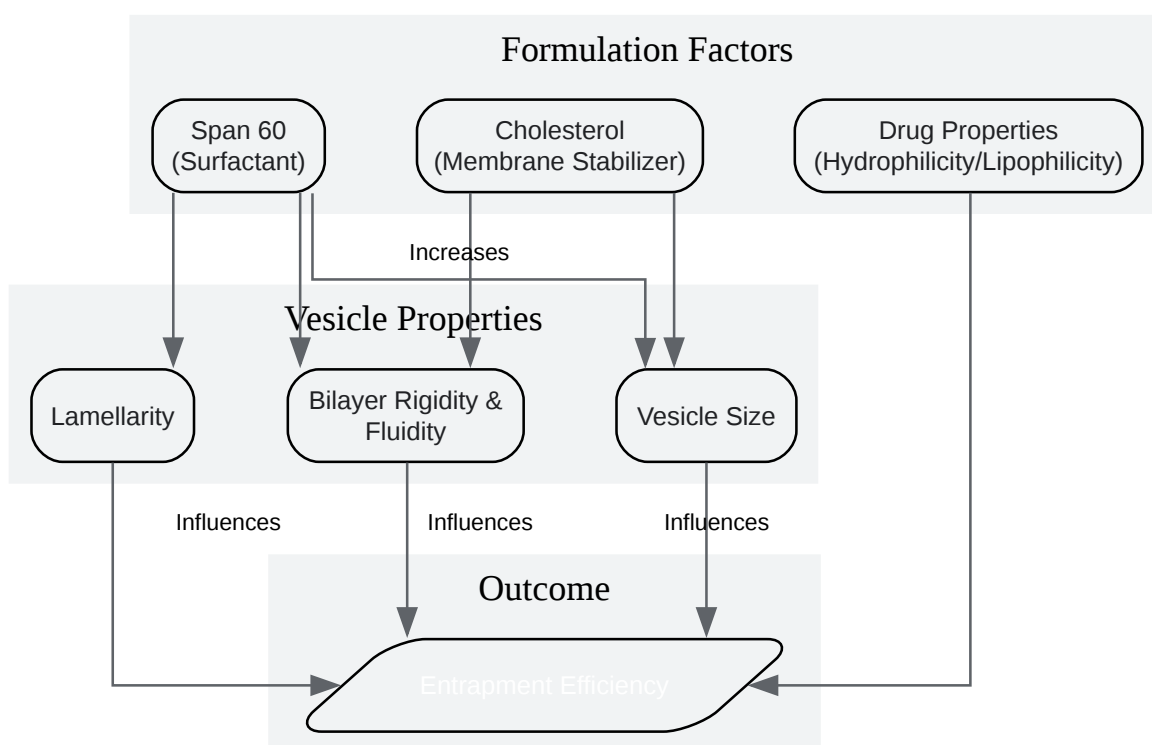
Table 2: Effect of Surfactant:Cholesterol Molar Ratio on Entrapment Efficiency of Drugs in Span 60 Niosomes

Drug	Surfactant:Cholesterol Ratio	Entrapment Efficiency (%)	Reference
Zidovudine	1:1	62.9	[6]
	2:1	73.9	[6]
	3:1	81.4	[6]
Meloxicam	1:0.5	~75	[1]
	1:0.75	~80	[1]
	1:1	~85	[1]
Gliclazide	1:0.5	67.86 ± 4.32	[5]
	1:0.75	75.24 ± 3.87	[5]
	1:1	86.10 ± 5.67	[5]

## Signaling Pathways and Logical Relationships



The relationship between key formulation components and their impact on entrapment efficiency can be visualized. The choice of surfactant and the ratio of cholesterol are critical determinants of the vesicle's properties, which in turn affect how effectively a drug is encapsulated.



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